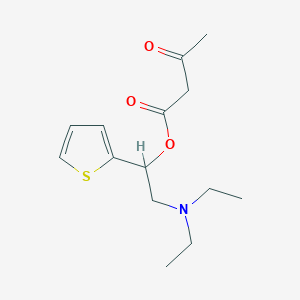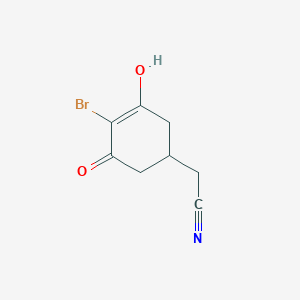![molecular formula C20H25NO7 B14383106 1-Nitro-4-(2-{2-[2-(2-phenoxyethoxy)ethoxy]ethoxy}ethoxy)benzene CAS No. 89346-80-5](/img/structure/B14383106.png)
1-Nitro-4-(2-{2-[2-(2-phenoxyethoxy)ethoxy]ethoxy}ethoxy)benzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Nitro-4-(2-{2-[2-(2-phenoxyethoxy)ethoxy]ethoxy}ethoxy)benzene is a complex organic compound with the molecular formula C20H25NO7. This compound is characterized by its nitro group attached to a benzene ring, which is further substituted with a long chain of ethoxy groups terminated by a phenoxy group. The compound’s structure makes it a subject of interest in various fields of scientific research and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-Nitro-4-(2-{2-[2-(2-phenoxyethoxy)ethoxy]ethoxy}ethoxy)benzene typically involves multiple steps, starting with the nitration of benzene derivatives. The process can be summarized as follows:
Nitration: Benzene is nitrated using a mixture of concentrated sulfuric acid and nitric acid to introduce the nitro group.
Etherification: The nitrobenzene derivative undergoes etherification with ethylene glycol derivatives to introduce the ethoxy chains.
Phenoxy Substitution: The terminal ethoxy group is substituted with a phenoxy group through a nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactors to ensure precise control over reaction conditions, such as temperature, pressure, and reagent concentrations. This approach enhances yield and purity while minimizing by-products.
Analyse Des Réactions Chimiques
Types of Reactions
1-Nitro-4-(2-{2-[2-(2-phenoxyethoxy)ethoxy]ethoxy}ethoxy)benzene undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).
Substitution: The ethoxy and phenoxy groups can participate in nucleophilic substitution reactions, allowing for further functionalization of the compound.
Oxidation: The compound can undergo oxidation reactions, particularly at the ethoxy chains, using oxidizing agents like potassium permanganate.
Common Reagents and Conditions
Reducing Agents: Hydrogen gas, palladium on carbon, sodium borohydride.
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Solvents: Common solvents include ethanol, methanol, and dichloromethane.
Major Products Formed
Reduction: 1-Amino-4-(2-{2-[2-(2-phenoxyethoxy)ethoxy]ethoxy}ethoxy)benzene.
Substitution: Various substituted derivatives depending on the nucleophile used.
Oxidation: Oxidized derivatives of the ethoxy chains.
Applications De Recherche Scientifique
1-Nitro-4-(2-{2-[2-(2-phenoxyethoxy)ethoxy]ethoxy}ethoxy)benzene has several applications in scientific research:
Chemistry: Used as a precursor for synthesizing more complex organic molecules and polymers.
Biology: Studied for its potential interactions with biological macromolecules and its effects on cellular processes.
Medicine: Investigated for its potential pharmacological properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of specialty chemicals, including surfactants and plasticizers.
Mécanisme D'action
The mechanism of action of 1-Nitro-4-(2-{2-[2-(2-phenoxyethoxy)ethoxy]ethoxy}ethoxy)benzene involves its interaction with molecular targets through its nitro and ethoxy groups. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, while the ethoxy chains can facilitate membrane permeability and interaction with hydrophobic regions of proteins and lipids.
Comparaison Avec Des Composés Similaires
Similar Compounds
1-Ethoxy-4-nitrobenzene: Similar structure but lacks the extended ethoxy chain and phenoxy group.
1-Ethoxy-2-nitrobenzene: Similar structure with the nitro group in the ortho position.
4-Nitrophenetole: Similar structure with a shorter ethoxy chain.
Propriétés
Numéro CAS |
89346-80-5 |
|---|---|
Formule moléculaire |
C20H25NO7 |
Poids moléculaire |
391.4 g/mol |
Nom IUPAC |
1-nitro-4-[2-[2-[2-(2-phenoxyethoxy)ethoxy]ethoxy]ethoxy]benzene |
InChI |
InChI=1S/C20H25NO7/c22-21(23)18-6-8-20(9-7-18)28-17-15-26-13-11-24-10-12-25-14-16-27-19-4-2-1-3-5-19/h1-9H,10-17H2 |
Clé InChI |
HBJHYSPCZDSPOS-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)OCCOCCOCCOCCOC2=CC=C(C=C2)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-Butyl-3-[cyclobutylidene(trimethylsilyl)methyl]cyclohex-2-en-1-one](/img/structure/B14383023.png)
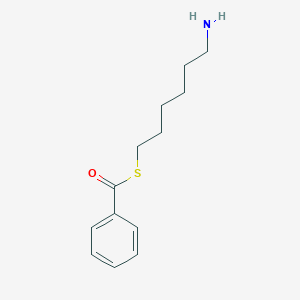


![4-[5-(Benzylsulfanyl)-1,3,4-oxadiazol-2-yl]-2-methylquinoline](/img/structure/B14383056.png)
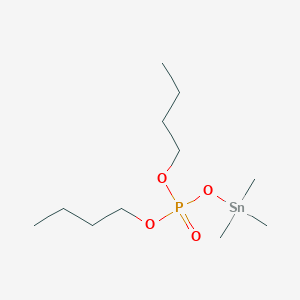
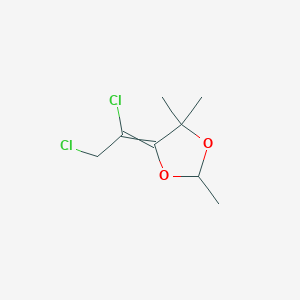
![[3-(Piperidine-1-sulfonyl)pyridin-4-yl]methanediol](/img/structure/B14383079.png)


![(NE)-N-[1-(2-phenylpyrimidin-4-yl)propylidene]hydroxylamine](/img/structure/B14383100.png)
